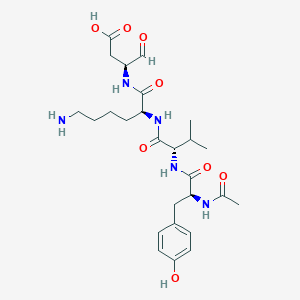

Ac-Tyr-Val-Lys-Asp-aldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N5O8/c1-15(2)23(31-25(38)21(28-16(3)33)12-17-7-9-19(34)10-8-17)26(39)30-20(6-4-5-11-27)24(37)29-18(14-32)13-22(35)36/h7-10,14-15,18,20-21,23,34H,4-6,11-13,27H2,1-3H3,(H,28,33)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t18-,20-,21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGHFYULXWTKCY-ROQCDXFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure and chemical properties of Ac-Tyr-Val-Lys-Asp-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of the synthetic peptide aldehyde, Ac-Tyr-Val-Lys-Asp-aldehyde (Ac-YVKD-CHO). This tetrapeptide is a reversible inhibitor of caspase-1, a key enzyme in the inflammatory process and a regulator of erythropoiesis. This document details its chemical characteristics, provides representative experimental protocols for its synthesis and characterization, and explores its mechanism of action in the context of the caspase-1 signaling pathway. All quantitative data is summarized for clarity, and key processes are visualized through detailed diagrams.

Core Structure and Chemical Properties

This compound is a synthetic tetrapeptide with the sequence Tyrosine-Valine-Lysine-Aspartic acid. The N-terminus is acetylated, and the C-terminal carboxylic acid of aspartate is replaced by an aldehyde functional group.

Structural and Physicochemical Data

A summary of the key structural and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | N-acetyl-L-tyrosyl-L-valyl-L-lysyl-L-aspart-1-al | |

| Synonyms | Ac-YVKD-CHO, Ac-Tyr-Val-Lys-Asp-H | [1] |

| Molecular Formula | C₂₆H₃₉N₅O₈ | |

| Molecular Weight | 549.62 g/mol | [1] |

| CAS Number | 147821-01-0 | |

| Canonical SMILES | CC(C)--INVALID-LINK--cc1)NC(C)=O">C@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C=O | |

| Appearance | Lyophilized amorphous powder | [1] |

Solubility and Stability

The solubility and stability of peptide aldehydes are critical considerations for their use in experimental settings.

-

Solubility : this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). While solubility in aqueous buffers has not been extensively reported, it is advisable to first dissolve the peptide in a minimal amount of DMSO and then dilute it with the desired aqueous buffer.

-

Stability : The aldehyde functional group is reactive and can be prone to oxidation and racemization in aqueous solutions. It is recommended to prepare fresh solutions for experiments. Stock solutions in anhydrous DMSO are reported to be stable for over a month when stored at -20°C, protected from moisture and light[1]. Lyophilized peptide should be stored at -20°C under dessication.

Biological Activity: Caspase-1 Inhibition

This compound is a known reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE)[2]. Caspases are a family of cysteine proteases that play crucial roles in apoptosis and inflammation.

Quantitative Inhibition Data

| Inhibitor | Target | Ki (nM) | IC₅₀ | Reference |

| Ac-Tyr-Val-Ala-Asp-aldehyde (Ac-YVAD-CHO) | Caspase-1 | 0.76 | Not Reported | [3] |

It is important to note that the substitution of Alanine with Lysine may influence the binding affinity and selectivity of the inhibitor.

Mechanism of Action in Erythropoiesis

Caspase-1 has been identified as a key regulator of erythropoiesis, the process of red blood cell production. It achieves this by cleaving GATA1, a master transcription factor essential for the maturation of erythroid progenitor cells[2]. By inhibiting caspase-1, this compound can prevent the degradation of GATA1, thereby promoting erythroid differentiation. This makes it a valuable tool for studying hematological disorders and a potential therapeutic agent for certain types of anemia[2].

The proposed signaling pathway is depicted in the following diagram:

Caption: Signaling pathway of caspase-1-mediated GATA1 cleavage and its inhibition by this compound.

Experimental Protocols

This section provides representative protocols for the synthesis, purification, and characterization of this compound, as well as a method for assaying its inhibitory activity against caspase-1.

Solid-Phase Peptide Synthesis (SPPS)

A general workflow for the solid-phase synthesis of this compound is presented below.

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Methodology:

-

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling (Aspartaldehyde): Couple a protected aspartaldehyde derivative (e.g., Fmoc-L-Asp(OtBu)-H) to the resin using a suitable coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF.

-

Subsequent Amino Acid Couplings: Sequentially couple Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, and Fmoc-Tyr(tBu)-OH using the same coupling and deprotection steps. The side chains of Lysine and Tyrosine are protected with Boc and tBu groups, respectively.

-

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide using a solution of acetic anhydride and DIEA in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide to obtain a powder.

Purification and Characterization

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Use a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, as the mobile phase.

-

Collect fractions corresponding to the major peak and lyophilize to obtain the pure peptide.

Characterization:

-

Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the peptide can be further confirmed using ¹H and ¹³C NMR spectroscopy.

Caspase-1 Inhibition Assay

Materials:

-

Recombinant human caspase-1

-

Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include wells with assay buffer and DMSO as controls.

-

Add recombinant caspase-1 to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate model to determine the IC₅₀ or Ki value.

Conclusion

This compound is a valuable research tool for studying the role of caspase-1 in various biological processes, including inflammation and erythropoiesis. Its ability to reversibly inhibit caspase-1 with high potency makes it a lead compound for the development of novel therapeutics for inflammatory diseases and certain types of anemia. This guide provides a foundational understanding of its chemical and biological properties, along with practical experimental guidance for its synthesis and use in research. Further investigation into its precise inhibitory constants and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

The Biological Role of Ac-YVKD-CHO in Erythroid Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological role of Ac-YVKD-CHO, a selective inhibitor of caspase-1, in the intricate process of erythroid differentiation. Understanding the molecular mechanisms governed by caspase-1 in the development of red blood cells is pivotal for advancing therapeutic strategies for hematological disorders. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Signaling Pathway: The Inflammasome-Caspase-1-GATA1 Axis

Erythropoiesis, the process of red blood cell production, is tightly regulated by a network of transcription factors, with GATA binding protein 1 (GATA-1) acting as a master regulator. Recent evidence has implicated the inflammasome and its effector caspase, caspase-1, as a key modulator of this process. Ac-YVKD-CHO, by inhibiting caspase-1, directly interferes with this signaling cascade.

The prevailing model suggests that pro-inflammatory signals can lead to the assembly of the inflammasome, a multi-protein complex that activates pro-caspase-1 into its active form, caspase-1.[1][2] Active caspase-1 can then cleave GATA-1, leading to its degradation.[3][4] This cleavage acts as a negative regulatory mechanism in erythropoiesis.[4] Consequently, the inhibition of caspase-1 by Ac-YVKD-CHO is expected to prevent GATA-1 cleavage, leading to its accumulation and thereby influencing the progression of erythroid differentiation.[3][5][6] However, it is noteworthy that sustained high levels of GATA-1 may inhibit terminal erythroid differentiation, suggesting a requirement for dynamic regulation of GATA-1 levels throughout the maturation process.[7][8]

Quantitative Impact of Caspase-1 Inhibition on Erythroid Differentiation

The following tables summarize the quantitative effects of caspase inhibitors on key parameters of erythroid differentiation as reported in various studies. It is important to note that some studies utilize the related caspase-1 inhibitor Ac-YVAD-CMK or broad-spectrum caspase inhibitors, which provide valuable insights into the role of caspases in this process.

Table 1: Effect of Caspase Inhibitors on Erythroid Differentiation in Human Cell Lines

| Cell Line | Inhibitor (Concentration) | Duration of Treatment | Observed Effect on Differentiation | Key Findings |

| K562 | Ac-YVAD-CMK (100 µM) | 24 and 48 hours | Impaired hemin-induced erythroid differentiation | Inhibited the decline of GATA-1 and hemoglobin accumulation.[3] |

| Human CD34+ progenitors | z-VAD-fmk (150 µM) | 8 days | Complete inhibition at the basophilic erythroblast stage | Caspase activation is required for maturation beyond the basophilic stage.[9] |

| Human CD34+ progenitors | DEVD-cmk (150 µM) | 8 days | Inhibition of maturation | Emphasizes the role of caspase-3-like caspases in erythroid maturation.[9] |

| K562 | GSK461364, BI6727 (PLK1 inhibitors) | 1-4 days | Reduced cell proliferation and increased apoptosis | While not direct caspase inhibitors, these findings highlight the complexity of signaling in erythroid differentiation.[10] |

Table 2: Effect of Caspase-1 Inhibition in In Vivo Models

| Model Organism | Inhibitor | Treatment Regimen | Observed Effect on Erythropoiesis | Key Findings |

| Zebrafish Larvae (Gata1-deficient) | Ac-YVAD-CHO | 24-hour treatment from 24 to 48 hours post-fertilization | Partial rescue of hemoglobin defects | Pharmacological inhibition of caspase-1 can rescue hematopoietic lineage bias in vivo.[3] |

| Mouse Hematopoietic Stem Cells (HSCs) | Ac-YVAD-CMK | Not specified | Increased GATA-1 protein amounts and megakaryocyte-erythrocyte colony output | Caspase-1 inhibition promotes erythroid differentiation in mouse HSCs.[3] |

Experimental Protocols

This section provides a detailed methodology for a key experiment designed to investigate the role of Ac-YVKD-CHO in erythroid differentiation, based on protocols described in the cited literature.

In Vitro Erythroid Differentiation of K562 Cells

This protocol is adapted from studies investigating the effects of caspase inhibitors on a human erythroleukemic cell line.[3][11]

Objective: To assess the impact of Ac-YVKD-CHO on hemin-induced erythroid differentiation of K562 cells.

Materials:

-

K562 human erythroleukemic cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Hemin (B1673052) solution (prepared in 0.05 M NaOH and filter-sterilized)

-

Ac-YVKD-CHO (or other caspase inhibitors like Ac-YVAD-CMK)

-

Phosphate Buffered Saline (PBS)

-

Benzidine (B372746) solution for hemoglobin staining

-

Reagents for SDS-PAGE and Western blotting (e.g., primary antibodies against GATA-1 and a loading control like beta-actin, secondary antibodies)

-

Cell lysis buffer

Procedure:

-

Cell Culture: Maintain K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Differentiation: Seed K562 cells at a density of 1 x 10^5 cells/mL. Induce erythroid differentiation by adding hemin to a final concentration of 40-50 µM.[3][11]

-

Inhibitor Treatment: Concurrently with hemin induction, treat cells with varying concentrations of Ac-YVKD-CHO (e.g., a dose-response from 10 µM to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24 to 72 hours.

-

Assessment of Differentiation:

-

Hemoglobinization: At desired time points, collect a cell aliquot and perform benzidine staining to detect hemoglobin-positive cells. Count the percentage of blue-stained cells under a microscope.

-

Western Blot for GATA-1: Harvest cells, lyse them, and determine protein concentration. Perform SDS-PAGE and Western blotting to analyze the protein levels of GATA-1. Compare the levels in treated versus untreated cells.

-

Caspase-1 Activity Assay: To confirm the inhibitory effect of Ac-YVKD-CHO, a caspase-1 activity assay using a fluorogenic substrate (e.g., Z-YVAD-AFC) can be performed on cell lysates.[3]

-

Conclusion and Future Directions

The caspase-1 inhibitor Ac-YVKD-CHO represents a valuable tool for dissecting the molecular pathways governing erythroid differentiation. The available evidence strongly suggests that by preventing the caspase-1-mediated cleavage of the master transcription factor GATA-1, Ac-YVKD-CHO can significantly influence the course of red blood cell development. This mechanism holds therapeutic potential for diseases characterized by ineffective erythropoiesis.

Future research should focus on elucidating the precise temporal regulation of GATA-1 cleavage during the different stages of erythroid maturation. Furthermore, investigating the interplay between caspase-1 and other signaling pathways known to be crucial for erythropoiesis will provide a more comprehensive understanding. The development of more specific and potent caspase-1 inhibitors, guided by the insights gained from compounds like Ac-YVKD-CHO, may pave the way for novel treatments for a range of hematological disorders.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Quantitative analysis of murine terminal erythroid differentiation in vivo: novel method to study normal and disordered erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammasome Regulates Hematopoiesis through Cleavage of the Master Erythroid Transcription Factor GATA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Negative regulation of erythropoiesis by caspase-mediated cleavage of GATA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inflammasome Regulates Hematopoiesis through Cleavage of the Master Erythroid Transcription Factor GATA1. [sonar.ch]

- 6. Inflammasome Regulates Hematopoiesis through Cleavage of the Master Erythroid Transcription Factor GATA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GATA1 Function, a Paradigm for Transcription Factors in Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase Activation Is Required for Terminal Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PLK1 inhibition impairs erythroid differentiation [frontiersin.org]

- 11. Frontiers | Regulation of erythroid differentiation in K562 cells by the EPAS1-IRS2 axis under hypoxic conditions [frontiersin.org]

The Caspase-1 Inhibitor Ac-YVKD-CHO: A Technical Guide for Anemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemia of chronic disease (ACD) and other inflammatory anemias represent a significant clinical challenge. These conditions are characterized by a reduction in red blood cell production and survival, driven by underlying inflammatory processes. Recent research has illuminated a critical role for the inflammasome and the cysteine protease caspase-1 in the pathogenesis of these anemias. Caspase-1, once activated, can directly impair erythropoiesis by cleaving GATA-1, a master transcription factor for red blood cell development. This finding has positioned caspase-1 as a promising therapeutic target for novel anemia treatments.

This technical guide explores the research applications of Ac-YVKD-CHO, a potent and selective caspase-1 inhibitor, in the study of anemia. Ac-YVKD-CHO and its close analogue, Ac-YVAD-CMK, are invaluable tools for investigating the molecular mechanisms linking inflammation to impaired erythropoiesis. This document provides a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways to facilitate further research in this area.

Core Mechanism: Caspase-1 Mediated Inhibition of Erythropoiesis

Inflammatory signals, such as those present in chronic diseases, can lead to the assembly of the inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 has several downstream effects, including the maturation of pro-inflammatory cytokines IL-1β and IL-18. Crucially for anemia research, activated caspase-1 can also translocate to the nucleus and cleave GATA-1.[1] This cleavage event disrupts the normal process of erythroid differentiation, tipping the balance of hematopoiesis towards the production of myeloid cells (myelopoiesis) at the expense of red blood cells (erythropoiesis).[1]

The inhibition of caspase-1 by molecules like Ac-YVKD-CHO can block the cleavage of GATA-1, thereby protecting the process of erythropoiesis and potentially ameliorating inflammatory anemia.[1]

Caption: Workflow for in vivo testing of Ac-YVKD-CHO in a zebrafish anemia model.

Materials:

-

spint1a mutant zebrafish larvae (or another suitable inflammatory anemia model)

-

Ac-YVKD-CHO (or Ac-YVAD-CMK)

-

Embryo medium

-

Reagents for RNA extraction and qRT-PCR

-

Antibodies for flow cytometry (e.g., anti-GFP for a transgenic neutrophil reporter line)

-

O-dianisidine for hemoglobin staining

Procedure:

-

Dechorionate wild-type and spint1a mutant zebrafish larvae.

-

From 1 to 3 days post-fertilization (dpf), treat the larvae by immersion in embryo medium containing 100 µM Ac-YVKD-CHO. Include a vehicle control (e.g., DMSO).

-

At 3 dpf, collect larvae for analysis.

-

Neutrophil Quantification: Anesthetize larvae and perform flow cytometry to quantify the number of neutrophils (e.g., using a fluorescent reporter line).

-

Gene Expression Analysis: Pool larvae, extract total RNA, and perform qRT-PCR to determine the relative expression ratio of the myeloid transcription factor spi1b to the erythroid transcription factor gata1a.

-

Hemoglobin Analysis: Fix larvae and perform o-dianisidine staining to visualize and quantify hemoglobin levels.

In Vitro Human Erythroid Differentiation Assay

This protocol, adapted from studies using K562 cells, assesses the effect of Ac-YVKD-CHO on erythroid differentiation. [1] Objective: To determine if Ac-YVKD-CHO can prevent the degradation of GATA-1 and preserve erythroid differentiation in a human cell line.

Workflow Diagram:

Caption: Workflow for in vitro testing of Ac-YVKD-CHO in K562 cells.

Materials:

-

K562 human erythroleukemia cell line

-

Cell culture medium (e.g., IMDM with 10% FBS)

-

Hemin

-

Ac-YVKD-CHO

-

Reagents for SDS-PAGE and western blotting

-

Anti-GATA1 antibody

-

Anti-ACTB (beta-actin) antibody (loading control)

-

Benzidine solution

Procedure:

-

Culture K562 cells in standard conditions.

-

Induce erythroid differentiation by adding 50 µM hemin to the culture medium.

-

Simultaneously, treat the cells with 100 µM Ac-YVKD-CHO or a vehicle control.

-

Incubate the cells for 24 to 48 hours.

-

GATA-1 Protein Analysis: Harvest the cells, prepare cell lysates, and perform SDS-PAGE followed by western blotting. Probe the membrane with anti-GATA1 and anti-ACTB antibodies to determine the relative levels of GATA-1 protein.

-

Hemoglobinization Assay: Stain a sample of the cells with benzidine solution and count the percentage of blue (hemoglobin-positive) cells using a light microscope to assess the extent of erythroid differentiation.

Conclusion

The caspase-1 inhibitor Ac-YVKD-CHO is a critical research tool for dissecting the molecular pathways that link chronic inflammation to the development of anemia. By specifically blocking the activity of caspase-1, researchers can prevent the cleavage of the master erythroid transcription factor GATA-1, thereby preserving erythropoiesis in preclinical models. The experimental protocols and data presented in this guide provide a framework for further investigation into the therapeutic potential of caspase-1 inhibition for treating inflammatory anemias. Future studies utilizing Ac-YVKD-CHO will be instrumental in advancing our understanding of this disease and in the development of novel targeted therapies.

References

Navigating the Synthesis and Discovery of Ac-Tyr-Val-Lys-Asp-aldehyde: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological role of the tetrapeptide aldehyde, Ac-Tyr-Val-Lys-Asp-aldehyde (Ac-YVKD-CHO). Designed for researchers, scientists, and professionals in drug development, this document details the scientific context, experimental procedures, and biological significance of this caspase-1 inhibitor.

Introduction: The Emergence of Tetrapeptide Aldehydes as Caspase Inhibitors

The discovery of this compound is rooted in the broader exploration of caspase inhibitors. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a range of diseases, making them attractive therapeutic targets.

Early research in the 1990s identified the substrate specificity of caspases, revealing that they recognize and cleave specific tetrapeptide sequences. This led to the rational design of peptide-based inhibitors. One of the most significant initial discoveries was the tetrapeptide aldehyde Ac-Tyr-Val-Ala-Asp-aldehyde (Ac-YVAD-CHO), which was found to be a potent and selective inhibitor of caspase-1 (also known as Interleukin-1β Converting Enzyme or ICE). Ac-YVKD-CHO was developed as an analogue of Ac-YVAD-CHO, substituting alanine (B10760859) with lysine (B10760008). While Ac-YVKD-CHO also functions as a caspase-1 inhibitor, it is reported to be a slow-binding inhibitor with lower selectivity compared to its alanine-containing counterpart.

Quantitative Data: A Comparative Look at Caspase Inhibition

Due to the limited availability of specific quantitative data for Ac-YVKD-CHO in peer-reviewed literature, this section presents data for the closely related and well-characterized caspase-1 inhibitor, Ac-YVAD-CHO, to provide a comparative context.

| Inhibitor | Target Caspase | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) |

| Ac-YVAD-CHO | Human Caspase-1 | 0.76 nM | 0.7 µM (human IL-1β) |

| Ac-YVAD-CHO | Murine Caspase-1 | 3.0 nM | 2.5 µM (mouse IL-1β) |

| Ac-YVAD-CHO | Caspase-4 | 163 nM | Not Reported |

| Ac-YVAD-CHO | Caspase-5 | >10,000 nM | Not Reported |

| Ac-YVAD-CHO | Caspase-8 | 970 nM | Not Reported |

| Ac-YVAD-CHO | Caspase-9 | >10,000 nM | Not Reported |

| Ac-YVKD-CHO | Caspase-1 | Not Reported | Not Reported |

Experimental Protocols

Synthesis of this compound

The synthesis of Ac-YVKD-CHO is most effectively achieved through solid-phase peptide synthesis (SPPS). The following protocol is a generalized approach based on established methods for synthesizing peptide aldehydes.

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Val-OH

-

Ac-Tyr(tBu)-OH

-

Coupling agents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection agent (20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Dess-Martin periodinane (for oxidation)

-

Solvents (DMF, DCM)

Protocol:

-

Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the aspartic acid residue using 20% piperidine in DMF.

-

Lysine Coupling: Couple Fmoc-Lys(Boc)-OH to the deprotected aspartic acid using a suitable coupling agent and base.

-

Fmoc Deprotection: Remove the Fmoc group from the lysine residue.

-

Valine Coupling: Couple Fmoc-Val-OH to the deprotected lysine residue.

-

Fmoc Deprotection: Remove the Fmoc group from the valine residue.

-

Tyrosine Acetylation and Coupling: Couple Ac-Tyr(tBu)-OH to the deprotected valine residue.

-

Side-Chain Deprotection and Cleavage: Treat the resin with a cleavage cocktail to remove the side-chain protecting groups (OtBu, Boc, tBu) and cleave the peptide from the resin.

-

Purification: Purify the resulting peptide alcohol using reverse-phase HPLC.

-

Oxidation to Aldehyde: Dissolve the purified peptide alcohol in a suitable solvent (e.g., DCM) and treat with Dess-Martin periodinane to oxidize the C-terminal alcohol to an aldehyde.

-

Final Purification: Purify the final product, this compound, by reverse-phase HPLC and confirm its identity by mass spectrometry.

Caspase-1 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of Ac-YVKD-CHO against caspase-1 using a fluorogenic substrate.

Materials:

-

Recombinant human caspase-1

-

Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)

-

Ac-YVKD-CHO (dissolved in DMSO)

-

96-well black microplate

-

Fluorometer

Protocol:

-

Prepare Reagents: Dilute the recombinant caspase-1 and the Ac-YVAD-AFC substrate to their working concentrations in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of Ac-YVKD-CHO in the assay buffer.

-

Assay Setup: In the wells of the microplate, add the assay buffer, the diluted caspase-1, and the different concentrations of Ac-YVKD-CHO. Include control wells with no inhibitor and no enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Measurement: Measure the fluorescence intensity at regular intervals using a fluorometer with appropriate excitation and emission wavelengths for the chosen substrate (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and determine the IC50 value.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Solid-Phase Synthesis Workflow

Methodological & Application

Application Notes and Protocols for Ac-YVKD-CHO in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVKD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent, reversible, and selective inhibitor of caspase-1.[1] Caspase-1 is a key inflammatory caspase that plays a crucial role in the innate immune response. Its activation within a multiprotein complex known as the inflammasome leads to the cleavage and maturation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a form of programmed cell death called pyroptosis.[2][3] By inhibiting caspase-1, Ac-YVKD-CHO can be utilized as a valuable tool to study the mechanisms of inflammation, pyroptosis, and the role of the inflammasome in various physiological and pathological conditions.

These application notes provide detailed protocols for the use of Ac-YVKD-CHO in cell culture experiments, with a focus on Chinese Hamster Ovary (CHO) cells. While CHO cells are a widely used model for recombinant protein production, they are not of myeloid origin and may not endogenously express all the necessary components for a robust inflammasome response. Therefore, specific considerations for working with CHO cells are highlighted.

Mechanism of Action

Ac-YVKD-CHO mimics the cleavage site of pro-IL-1β, allowing it to bind to the active site of caspase-1 and inhibit its proteolytic activity. This inhibition prevents the processing of pro-IL-1β and pro-IL-18 into their mature, secreted forms and blocks the cleavage of Gasdermin D (GSDMD), the executioner of pyroptosis.

Data Presentation

Table 1: Properties of Ac-YVKD-CHO

| Property | Value | Reference |

| Synonyms | Caspase-1 Inhibitor II | N/A |

| Molecular Formula | C₂₄H₃₃N₅O₈ | N/A |

| Molecular Weight | 519.55 g/mol | N/A |

| Formulation | Lyophilized powder | N/A |

| Solubility | Soluble in DMSO (≥10 mg/mL) and water. | [4] |

| Cell Permeability | Reported to be cell-permeable. | [4] |

Table 2: Recommended Working Concentrations for Caspase Inhibitors in Cell Culture

| Inhibitor | Target Caspase(s) | Cell Type | Working Concentration | Incubation Time | Reference |

| Ac-DEVD-CHO | Caspase-3, -7 | MEFs | 20, 50 µM | 2 h | [5] |

| Ac-YVAD-CHO | Caspase-1 | THP-1 (cell-free) | 5 µM | N/A | [1] |

| Ac-YVKD-CHO (Suggested) | Caspase-1 | CHO Cells | 10 - 50 µM | 1 - 4 hours (pre-incubation) | Inferred |

Note: The optimal concentration and incubation time for Ac-YVKD-CHO in CHO cells should be determined empirically through a dose-response and time-course experiment.

Experimental Protocols

Protocol 1: General Guidelines for Handling and Reconstitution of Ac-YVKD-CHO

-

Storage: Upon receipt, store the lyophilized Ac-YVKD-CHO at -20°C.

-

Reconstitution: To prepare a stock solution, reconstitute the lyophilized powder in sterile DMSO to a concentration of 10 mM. For example, for 1 mg of Ac-YVKD-CHO (MW: 519.55), add 192.5 µL of DMSO.

-

Aliquoting and Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The stock solution in DMSO is typically stable for several months.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium immediately before adding it to the cells. It is recommended to perform a serial dilution to achieve the final concentration.

Protocol 2: Induction of Inflammasome Activation in CHO Cells and Inhibition by Ac-YVKD-CHO

Important Consideration for CHO Cells: Standard CHO cell lines do not typically express the necessary pattern recognition receptors (e.g., Toll-like receptors) to respond to priming agents like lipopolysaccharide (LPS).[6] To study inflammasome activation, it is often necessary to use CHO cells that have been transiently or stably transfected to express the required components, such as TLR4 and its co-receptor CD14 for LPS sensing, as well as components of the NLRP3 inflammasome (NLRP3, ASC, and pro-caspase-1).

Materials:

-

CHO cells (wild-type or engineered to express inflammasome components)

-

Complete cell culture medium (e.g., Ham's F-12 with 10% FBS)

-

Serum-free cell culture medium

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (for priming)

-

ATP or Nigericin (B1684572) (for NLRP3 inflammasome activation)

-

Ac-YVKD-CHO stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well or 24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed CHO cells in a 96-well or 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture the cells in complete medium at 37°C in a 5% CO₂ incubator.

-

Pre-treatment with Ac-YVKD-CHO:

-

On the day of the experiment, remove the complete medium and wash the cells once with sterile PBS.

-

Add serum-free medium containing the desired concentration of Ac-YVKD-CHO (e.g., 10, 25, or 50 µM). A vehicle control (DMSO at the same final concentration) should be included.

-

Incubate the cells for 1 to 4 hours at 37°C.

-

-

Inflammasome Priming (Signal 1):

-

Following the pre-incubation with the inhibitor, add LPS directly to the wells to a final concentration of 1 µg/mL.

-

Incubate for 3 to 4 hours at 37°C.[7] This step is necessary to induce the expression of pro-IL-1β and NLRP3.

-

-

Inflammasome Activation (Signal 2):

-

Sample Collection:

-

After the activation step, carefully collect the cell culture supernatant for cytokine analysis (e.g., IL-1β ELISA) and cytotoxicity assessment (e.g., LDH assay).

-

The cells can be lysed for western blot analysis to detect cleaved caspase-1 or other intracellular markers.

-

Protocol 3: Assessment of Caspase-1 Inhibition

A. Measurement of IL-1β Release by ELISA:

-

Follow the manufacturer's instructions for a commercially available IL-1β ELISA kit.

-

Use the cell culture supernatants collected in Protocol 2.

-

Briefly, coat a 96-well plate with a capture antibody against IL-1β.

-

Add standards and samples (supernatants) to the wells.

-

Add a detection antibody, followed by a substrate solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-1β in the samples based on the standard curve. A significant reduction in IL-1β release in the Ac-YVKD-CHO treated groups compared to the stimulated control indicates successful caspase-1 inhibition.[12][13][14]

B. Assessment of Pyroptosis by LDH Cytotoxicity Assay:

-

Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit.[15][16][17]

-

Use the cell culture supernatants collected in Protocol 2.

-

The assay measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, in the supernatant.

-

The amount of colorimetric or fluorometric product is proportional to the number of lysed cells.

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Calculate the percentage of cytotoxicity. A decrease in LDH release in the Ac-YVKD-CHO treated groups suggests inhibition of pyroptosis.

Mandatory Visualization

Caption: Workflow for studying Ac-YVKD-CHO's effect on inflammasome activation in CHO cells.

Caption: Inhibition of the canonical inflammasome pathway by Ac-YVKD-CHO.

References

- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzo Life Sciences Ac-WEHD-CHO (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Binding of lipopolysaccharide (LPS) to CHO cells does not correlate with LPS-induced NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ATP-Induced Inflammasome Activation and Pyroptosis Is Regulated by AMP-Activated Protein Kinase in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of Pharmacological Targeting NLRP3 Inflammasome Complex in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. childrenshospital.org [childrenshospital.org]

- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. stemcell.com [stemcell.com]

- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

Application Notes and Protocols for Ac-Tyr-Val-Lys-Asp-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Tyr-Val-Lys-Asp-aldehyde, also known as Ac-YVKD-CHO, is a synthetic tetrapeptide that functions as a potent, reversible inhibitor of caspase-1.[1] Caspase-1 is a critical cysteine protease involved in the innate immune system. It plays a central role in the activation of inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), through a multiprotein complex called the inflammasome. By inhibiting caspase-1, Ac-YVKD-CHO can modulate inflammatory responses, making it a valuable tool for research in areas such as autoimmune diseases, cardiovascular conditions, and neuroinflammation. These application notes provide detailed protocols for the preparation of a stock solution of this compound, along with relevant technical data and diagrams to guide researchers in its effective use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding the behavior of the compound in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₉N₅O₈ | [2] |

| Molecular Weight | 549.6 g/mol | [2] |

| Appearance | Lyophilized white powder | [1] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO (10 mM) | [1][3] |

| Storage (lyophilized) | -20°C | [1] |

| Storage (in DMSO) | -20°C for up to 1 month, protected from moisture and light.[1] For longer-term storage, -80°C is recommended. |

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent. It is crucial to use a high-quality, anhydrous grade of DMSO to ensure the stability of the peptide aldehyde.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

-

Calculation of Solvent Volume: The volume of DMSO required to achieve a 10 mM concentration depends on the amount of peptide in the vial. Use the following formula:

Volume of DMSO (in µL) = [Mass of Peptide (in mg) / 549.6 ( g/mol )] * 100,000

For example, to prepare a 10 mM stock solution from 5 mg of the peptide: Volume of DMSO (in µL) = [5 mg / 549.6 g/mol ] * 100,000 ≈ 909.8 µL. For practical purposes, and in line with supplier recommendations, 900 µL can be used.[1]

-

Dissolution: Carefully open the vial and add the calculated volume of anhydrous DMSO.

-

Vortexing: Close the vial tightly and vortex thoroughly until the lyophilized powder is completely dissolved. Gentle warming to 37°C for a few minutes can aid in dissolution if necessary.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage.[1] Ensure the tubes are well-sealed to prevent moisture contamination.

Important Considerations:

-

It is strongly advised not to use aqueous buffers for the initial stock solution, as this may cause racemization of the aldehyde.[1]

-

For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in an appropriate aqueous buffer immediately before use.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the role of caspase-1 in the inflammasome signaling pathway and the experimental workflow for preparing a stock solution of its inhibitor, this compound.

References

Application Notes and Protocols for Ac-Tyr-Val-Lys-Asp-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Tyr-Val-Lys-Asp-aldehyde (Ac-YVKD-CHO) is a synthetic peptide aldehyde that functions as a reversible inhibitor of caspase-1.[1] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease involved in the innate immune system. It plays a central role in the activation of pro-inflammatory cytokines IL-1β and IL-18, and in inducing a form of programmed cell death known as pyroptosis. By inhibiting caspase-1, this compound serves as a valuable tool for studying inflammatory pathways and has potential therapeutic applications in inflammatory diseases.

Recent studies have also highlighted a role for caspase-1 inhibition in hematopoiesis. Specifically, this compound has been shown to increase the levels of the master erythroid transcription factor GATA1, thereby promoting erythroid differentiation.[1] This makes it a significant research tool for investigating and potentially treating certain types of anemia, such as anemia associated with chronic diseases, chemotherapy-induced anemia, and Diamond-Blackfan anemia.[1]

Recommended Solvents and Solution Preparation

The proper dissolution and storage of this compound are crucial for maintaining its stability and activity. Based on available data, Dimethyl Sulfoxide (DMSO) is the highly recommended solvent for preparing stock solutions.

Key Recommendations:

-

Primary Solvent: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution.

-

Aqueous Solutions: It is strongly advised to avoid preparing initial stock solutions in aqueous buffers, as this can lead to racemization of the peptide aldehyde, compromising its inhibitory activity.

-

Storage: Stock solutions in DMSO are stable for over a month when stored at -20°C and for up to six months at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Solubility Data

| Solvent | Concentration | Molarity | Notes |

| DMSO | 62.5 mg/mL | 113.71 mM | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO for best results.[1] |

| DMF | Soluble | Not specified | Dimethylformamide can be an alternative, though DMSO is preferred. |

| Ethanol | Poorly soluble | Not specified | Not recommended for primary stock solutions. |

| Water/Aqueous Buffer | Poorly soluble | Not specified | Not recommended for stock solutions due to poor solubility and risk of racemization. Final working solutions can be prepared by diluting the DMSO stock in aqueous buffers, ensuring the final DMSO concentration is compatible with the assay. |

Experimental Protocols

In Vitro Caspase-1 Enzymatic Assay

This protocol is adapted from standard caspase-1 inhibitor screening assays and can be used to determine the inhibitory activity of this compound.

Materials:

-

Recombinant human Caspase-1

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 2 mM DTT, 0.1% CHAPS, pH 7.2)

-

Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)

-

This compound

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm for AFC)

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a serial dilution of the inhibitor in Caspase Assay Buffer to achieve a range of desired final concentrations.

-

Dilute the recombinant caspase-1 and the fluorogenic substrate in Caspase Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup (in triplicate):

-

Blank wells: Add 90 µL of Caspase Assay Buffer.

-

Control wells (100% activity): Add 80 µL of Caspase Assay Buffer and 10 µL of DMSO (or the same solvent concentration as the inhibitor wells).

-

Inhibitor wells: Add 80 µL of Caspase Assay Buffer and 10 µL of the diluted this compound solutions.

-

-

Initiate the Reaction:

-

Add 10 µL of the diluted caspase-1 enzyme to the control and inhibitor wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of the caspase-1 substrate (Ac-YVAD-AFC) to all wells, including the blank.

-

-

Measurement:

-

Immediately read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Continue to take readings every 5 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the control wells.

-

Plot the percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.

-

Cell-Based Assay: Promotion of Erythroid Differentiation

This protocol provides a framework for evaluating the effect of this compound on the erythroid differentiation of CD34+ hematopoietic stem and progenitor cells (HSPCs).

Materials:

-

Cryopreserved human CD34+ HSPCs

-

Erythroid differentiation medium (e.g., StemSpan™ SFEM II + Erythroid Expansion Supplement, or similar)

-

Cytokines for erythroid differentiation (e.g., EPO, SCF, IL-3)

-

This compound

-

Cell culture plates

-

Reagents for RNA extraction and qRT-PCR

-

Antibodies for flow cytometry (e.g., anti-CD71, anti-CD235a)

-

Antibodies for Western blotting (e.g., anti-GATA1, anti-β-actin)

Procedure:

-

Cell Culture and Differentiation:

-

Thaw and culture CD34+ HSPCs according to the supplier's instructions.

-

Initiate erythroid differentiation by culturing the cells in erythroid differentiation medium supplemented with appropriate cytokines.

-

Divide the cells into treatment groups: a vehicle control (DMSO) and various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM).

-

Culture the cells for 7-14 days, refreshing the medium and treatments every 2-3 days.

-

-

Assessment of Differentiation (at various time points):

-

Morphology: Prepare cytospins of the cells and perform May-Grünwald-Giemsa staining to observe cellular morphology changes indicative of erythroid differentiation.

-

Flow Cytometry: Stain cells with fluorescently-labeled antibodies against erythroid surface markers such as CD71 (transferrin receptor) and CD235a (glycophorin A) to quantify the population of differentiating erythroblasts.

-

qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to measure the mRNA expression levels of GATA1 and its target genes, such as GYPA (Glycophorin A), TFRC (Transferrin Receptor), and SLC4A1 (Band 3). Normalize to a housekeeping gene (e.g., GAPDH).

-

Western Blotting: Prepare cell lysates and perform Western blotting to analyze the protein levels of GATA1. Use β-actin as a loading control.

-

-

Data Analysis:

-

Compare the percentage of CD71+/CD235a+ cells between the control and treated groups.

-

Analyze the relative mRNA and protein expression levels of GATA1 and its target genes.

-

Correlate the observed molecular changes with the morphological assessment of erythroid differentiation.

-

Visualizations

Signaling Pathway of Caspase-1 Activation and Inhibition

References

Application Notes and Protocols for In Vivo Administration of Ac-YVAD-CHO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-CHO, also known as N-Ac-Tyr-Val-Ala-Asp-CHO, is a synthetic tetrapeptide aldehyde that acts as a potent, reversible, and selective inhibitor of caspase-1.[1][2] Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1] It is responsible for the proteolytic cleavage and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Furthermore, caspase-1 activation can lead to a form of inflammatory programmed cell death known as pyroptosis. By inhibiting caspase-1, Ac-YVAD-CHO effectively blocks the maturation and release of these key cytokines, making it an invaluable tool for studying inflammatory processes and for the preclinical evaluation of anti-inflammatory therapeutic strategies.

These application notes provide a comprehensive overview of the in vivo use of Ac-YVAD-CHO in various animal models, summarizing key quantitative data and providing detailed experimental protocols to guide researchers in their study design.

Mechanism of Action: The Inflammasome Pathway

Ac-YVAD-CHO exerts its effects by targeting caspase-1 within a large multiprotein complex called the inflammasome. The canonical inflammasome pathway is typically a two-step process. First, a "priming" signal, often from microbial products like lipopolysaccharide (LPS), leads to the upregulation of inflammasome components and the inactive precursors, pro-IL-1β and pro-IL-18. The second step involves the assembly of the inflammasome complex, which recruits and activates pro-caspase-1. Ac-YVAD-CHO intervenes at this stage, inhibiting the active caspase-1 and preventing the downstream inflammatory cascade.

References

Application Notes and Protocols for Caspase-1 Activity Assay Using Ac-YVAD-CHO as an Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1] It functions as an initiator of inflammation through the cleavage and activation of pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1][2] Caspase-1 is activated upon assembly of a multi-protein complex called the inflammasome, which is triggered by various microbial and endogenous danger signals.[3][4][5] The activation of Caspase-1 also leads to a form of programmed cell death known as pyroptosis through the cleavage of Gasdermin D.[1] Given its pivotal role in inflammation, Caspase-1 is a key target for the development of therapeutics for a range of inflammatory diseases.

The peptide Ac-YVAD-CHO is a potent, reversible, and specific inhibitor of Caspase-1.[6] It is a tetrapeptide that mimics the cleavage site in pro-IL-1β, allowing it to bind to the active site of Caspase-1 and inhibit its activity.[7] This inhibitor is widely used as a positive control in Caspase-1 activity assays to validate the assay's specificity and to screen for novel Caspase-1 inhibitors.[8][9]

These application notes provide detailed protocols for both fluorometric and colorimetric Caspase-1 activity assays, utilizing Ac-YVAD-CHO as a reference inhibitor.

Caspase-1 Signaling Pathway

The activation of Caspase-1 is a tightly regulated process initiated by the formation of the inflammasome complex. This process is a key component of the innate immune system's response to pathogens and cellular stress.

Caption: Caspase-1 activation via the inflammasome pathway.

Quantitative Data for Ac-YVAD-CHO

The following table summarizes the inhibitory constants for Ac-YVAD-CHO against Caspase-1 and other caspases. This data highlights the potency and selectivity of Ac-YVAD-CHO for Caspase-1.

| Parameter | Species | Value | Notes | Reference |

| Ki | Human | 0.76 nM | Potent inhibitor of Interleukin-1β Converting Enzyme (ICE). | [6][10][11] |

| Ki | Mouse | 3.0 nM | Potent inhibitor of mouse ICE. | [6] |

| IC50 | Human | 0.7 µM | Inhibition of IL-1β production. | [6] |

| IC50 | Mouse | 2.5 µM | Inhibition of IL-1β production. | [6] |

| Selectivity | Human | Kis = 163-970 nM for Caspase-4, -5, -8, -9, -10 | Selective for Caspase-1 over other caspases. | [10][11] |

| Selectivity | Human | Kis = >10,000 nM for Caspase-2, -3, -6, -7 | Highly selective for Caspase-1. | [10][11] |

Experimental Protocols

Two primary methods for assaying Caspase-1 activity are detailed below: a fluorometric assay and a colorimetric assay. Both assays utilize a specific peptide substrate that is cleaved by active Caspase-1, leading to a detectable signal. Ac-YVAD-CHO is used as a specific inhibitor to confirm that the measured activity is indeed from Caspase-1.

Experimental Workflow

The general workflow for a Caspase-1 activity assay involves sample preparation, reaction setup with the specific substrate and inhibitor, incubation, and signal detection.

Caption: General workflow for a Caspase-1 activity assay.

A. Fluorometric Caspase-1 Activity Assay

This assay is based on the cleavage of the fluorogenic substrate Ac-YVAD-AFC by Caspase-1, which releases the fluorescent AFC (7-amino-4-trifluoromethyl coumarin) molecule.[8]

Materials:

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)[8]

-

Recombinant human Caspase-1

-

Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)[8]

-

Caspase-1 Substrate: Ac-YVAD-AFC[8]

-

Caspase-1 Inhibitor: Ac-YVAD-CHO[8]

-

Cell or tissue lysates

Protocol:

-

Reagent Preparation:

-

Prepare Caspase Assay Buffer (1X) by diluting a 5X stock with sterile water and adding DTT to a final concentration of 10 mM just before use.[8]

-

Prepare a working solution of the Caspase-1 substrate (Ac-YVAD-AFC) in 1X Caspase Assay Buffer.

-

Prepare a working solution of the Caspase-1 inhibitor (Ac-YVAD-CHO) in 1X Caspase Assay Buffer. A typical concentration for complete inhibition is 4 µM.[8]

-

Dilute the recombinant Caspase-1 enzyme in 1X Caspase Assay Buffer immediately before use.[8]

-

-

Plate Setup (in triplicate): [8]

-

Background Wells: Add 10 µl of 1X Caspase Assay Buffer.

-

100% Initial Activity Wells: Add 5 µl of diluted Caspase-1 enzyme and 5 µl of the solvent used for the inhibitor.

-

Inhibitor Wells: Add 5 µl of diluted Caspase-1 enzyme and 5 µl of the Ac-YVAD-CHO working solution.

-

Sample Wells: Add 5 µl of your cell/tissue lysate and 5 µl of 1X Caspase Assay Buffer.

-

-

Incubation:

-

Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.[8]

-

-

Reaction Initiation:

-

Add 10 µl of the Caspase-1 substrate (Ac-YVAD-AFC) working solution to all wells.[8]

-

-

Measurement:

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100

-

B. Colorimetric Caspase-1 Activity Assay

This assay is based on the cleavage of the colorimetric substrate Ac-YVAD-pNA by Caspase-1, which releases the yellow p-nitroaniline (pNA) molecule.[2][12]

Materials:

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 405 nm[2]

-

Recombinant human Caspase-1

-

Cell Lysis Buffer

-

2X Reaction Buffer (containing DTT)

-

Caspase-1 Substrate: Ac-YVAD-pNA[2]

-

Caspase-1 Inhibitor: Ac-YVAD-CHO

-

Cell or tissue lysates

Protocol:

-

Sample Preparation:

-

Induce apoptosis in cells or prepare tissue homogenates.

-

Lyse cells or tissues in Cell Lysis Buffer on ice.

-

Centrifuge to pellet cellular debris and collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the lysate.

-

-

Plate Setup (in triplicate):

-

Background Wells: Add lysis buffer to a final volume of 100 µl.

-

Control Wells: Add 50 µl of cell lysate from uninduced cells.

-

Sample Wells: Add 50 µl of cell lysate from treated cells.

-

Inhibitor Control Wells: Pre-incubate 50 µl of treated cell lysate with the Ac-YVAD-CHO inhibitor for 10-15 minutes before adding the Reaction Buffer and substrate.

-

-

Reaction Setup:

-

Add 50 µl of 2X Reaction Buffer to each well.

-

Add 5 µl of the Ac-YVAD-pNA substrate to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement:

-

Read the absorbance at 405 nm in a microplate reader.[2]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

The fold-increase in Caspase-1 activity can be determined by comparing the results from the treated samples with the level of the uninduced control.

-

Confirm the specificity of the assay by observing a significant reduction in signal in the wells containing Ac-YVAD-CHO.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Signal | Contamination of reagents | Use fresh, sterile reagents. |

| Autofluorescence of compounds (fluorometric assay) | Run a control with the compound alone to measure its intrinsic fluorescence. | |

| Low Signal or No Activity | Inactive enzyme | Ensure proper storage and handling of the Caspase-1 enzyme. Avoid multiple freeze-thaw cycles.[8] |

| Incorrect buffer composition | Check the pH and DTT concentration of the assay buffer. DTT is unstable and should be added fresh.[8] | |

| Insufficient incubation time | Increase the incubation time after adding the substrate. | |

| High Variability between Replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing in the wells. |

| Inconsistent incubation temperature | Ensure the plate is incubated at a stable temperature. |

Conclusion

The Caspase-1 activity assays described provide robust and reliable methods for studying the function of this critical inflammatory enzyme. The use of the specific inhibitor Ac-YVAD-CHO is essential for validating the assay and is a valuable tool for screening and characterizing potential new anti-inflammatory therapeutics targeting Caspase-1.

References

- 1. Caspase 1 - Wikipedia [en.wikipedia.org]

- 2. bosterbio.com [bosterbio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. invivogen.com [invivogen.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. promega.com [promega.com]

- 10. Ac-YVAD-CHO - Biochemicals - CAT N°: 10016 [bertin-bioreagent.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

Application Notes and Protocols for Western Blot Analysis of Caspase-1 Inhibition by Ac-YVAD-CHO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effects of Ac-YVAD-CHO, a selective caspase-1 inhibitor, on caspase-1 activation using Western blot analysis. The protocol is designed for researchers in immunology, cell biology, and drug development who are investigating inflammatory pathways and potential therapeutic interventions.

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity and inflammation.[1][2] It is typically activated through the assembly of a multi-protein complex called the inflammasome.[2][3][4] Upon activation, pro-caspase-1 undergoes autoproteolytic cleavage to form its active p20 and p10 subunits.[2][5] Active caspase-1 then cleaves the precursors of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secreted forms.[1][6][7] It also cleaves Gasdermin D to induce a form of inflammatory cell death known as pyroptosis.[1][2]

Given its central role in inflammation, caspase-1 is a key target for therapeutic intervention in a variety of inflammatory diseases. Ac-YVAD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent and selective inhibitor of caspase-1.[8][9][10] It mimics the caspase-1 cleavage site in pro-IL-1β, allowing it to bind to the active site of the enzyme and block its activity.[1] This document outlines a detailed protocol to evaluate the efficacy of Ac-YVAD-CHO in inhibiting caspase-1 activation in a cellular model using Western blot analysis.

Data Presentation

The following table summarizes expected quantitative results from a typical experiment investigating the inhibition of caspase-1 activation by Ac-YVAD-CHO. The data represents the densitometric analysis of cleaved caspase-1 (p20) protein bands from a Western blot, normalized to a loading control (e.g., β-actin).

| Treatment Group | Ac-YVAD-CHO Concentration (µM) | Relative Density of Cleaved Caspase-1 (p20/β-actin) | Percent Inhibition (%) |

| Untreated Control | 0 | 0.1 ± 0.02 | - |

| LPS + Nigericin | 0 | 1.0 ± 0.15 | 0 |

| LPS + Nigericin + Ac-YVAD-CHO | 10 | 0.6 ± 0.08 | 40 |

| LPS + Nigericin + Ac-YVAD-CHO | 25 | 0.3 ± 0.05 | 70 |

| LPS + Nigericin + Ac-YVAD-CHO | 50 | 0.15 ± 0.03 | 85 |

Values are represented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-1 activation pathway and the experimental workflow for the Western blot analysis.

Caption: Caspase-1 Activation Pathway and Inhibition by Ac-YVAD-CHO.

Caption: Western Blot Workflow for Caspase-1 Inhibition Analysis.

Experimental Protocols

1. Cell Culture and Treatment

This protocol describes the culture of THP-1 human monocytic cells and their stimulation to induce caspase-1 activation.

-

Materials:

-

THP-1 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

Ac-YVAD-CHO

-

6-well tissue culture plates

-

-

Protocol:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 1 x 10^6 cells per well in 6-well plates.

-

Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.

-

Remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours.

-

Prime the cells by treating them with 1 µg/mL LPS for 4 hours to upregulate the expression of pro-caspase-1 and pro-IL-1β.[4][11]

-

Pre-incubate the cells with various concentrations of Ac-YVAD-CHO (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 1 hour.[12]

-

Induce caspase-1 activation by treating the cells with 10 µM Nigericin for 1 hour.[4][11]

-

2. Cell Lysis and Protein Quantification

This protocol details the extraction of total cellular proteins and the determination of protein concentration.

-

Materials:

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktail

-

BCA protein assay kit

-

Microcentrifuge

-

Spectrophotometer

-

-

Protocol:

-

After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the total protein) to a new tube.

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

3. SDS-PAGE and Western Blotting

This protocol outlines the separation of proteins by size and their transfer to a membrane for immunodetection.

-

Materials:

-

Laemmli sample buffer

-

12% SDS-polyacrylamide gels

-

Electrophoresis running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against Caspase-1 (recognizing both pro-caspase-1 and the cleaved p20 subunit)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-caspase-1 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

If necessary, strip the membrane and re-probe with the loading control antibody following the same procedure.

-

4. Data Analysis

-

Analyze the Western blot images using densitometry software (e.g., ImageJ).

-

Quantify the band intensity for pro-caspase-1 (p45) and cleaved caspase-1 (p20).

-

Normalize the intensity of the target protein bands to the intensity of the loading control band in the same lane.

-

Calculate the percentage of inhibition by comparing the normalized cleaved caspase-1 levels in the Ac-YVAD-CHO treated samples to the vehicle-treated control.

References

- 1. invivogen.com [invivogen.com]

- 2. Caspase 1 - Wikipedia [en.wikipedia.org]

- 3. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cleaved Caspase-1 (Asp297) (D57A2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Ac-Tyr-Val-Lys-Asp-aldehyde (Ac-YVAD-CHO) in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Tyr-Val-Lys-Asp-aldehyde, also known as Ac-YVAD-CHO, is a synthetic tetrapeptide and a potent, reversible, and selective inhibitor of caspase-1.[1][2][3] Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical enzyme in the inflammatory process.[1][2][3] It is responsible for the proteolytic cleavage of the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms.[4][5] By inhibiting caspase-1, Ac-YVAD-CHO effectively blocks the production of mature IL-1β and IL-18, thereby attenuating the inflammatory cascade.[1][6] These application notes provide a summary of dosage considerations and detailed experimental protocols for the use of Ac-YVAD-CHO in rat models, based on published research.

Mechanism of Action

Ac-YVAD-CHO's primary mechanism of action is the inhibition of caspase-1. This enzyme is a key component of the inflammasome, a multiprotein complex that gets activated in response to pathogenic and sterile inflammatory stimuli. Once activated, caspase-1 mediates the maturation of pro-inflammatory cytokines IL-1β and IL-18 and can also induce a form of programmed cell death called pyroptosis.[5][7]

Caption: Signaling pathway of Ac-YVAD-CHO in inhibiting inflammation.

Dosage and Administration in Rats

The appropriate dosage and route of administration of Ac-YVAD-CHO in rats are highly dependent on the experimental model and the target tissue. The following table summarizes dosages reported in the literature for various applications.

| Experimental Model | Rat Strain | Route of Administration | Dosage | Key Findings | Reference |

| Endotoxemia (LPS-induced) | Male Sprague-Dawley | Inhalation | 0.5 mg and 5 mg (total dose) | Reduced plasma and BALF levels of IL-1β and IL-18. | [6] |

| Quinolinic acid-induced neurotoxicity | Not specified | Intrastriatal infusion | 2-8 µg | Attenuated quinolinic acid-induced apoptosis and p53 increases. | [1][8] |

| General Inflammation (LPS-induced) | Not specified | Intraperitoneal (i.p.) | 10 and 50 mg/kg | Suppressed IL-1β levels in the blood. | [1] |

| Permanent middle cerebral artery occlusion | Male Sprague-Dawley | Intracerebroventricular | 300 ng/rat | Reduced infarct volume and decreased caspase-1 and -3 activity. | [9] |

Detailed Experimental Protocols

Protocol 1: Inhalation Administration for Lipopolysaccharide (LPS)-Induced Endotoxemia in Rats

This protocol is adapted from a study investigating the effects of inhaled Ac-YVAD-CHO on systemic and pulmonary inflammation in a rat model of endotoxemia.[6]

1. Animal Model:

-

Species: Male Sprague-Dawley rats.[6]

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Materials:

-

Ac-YVAD-CHO

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Nebulizer system

-

Intravenous (i.v.) catheterization equipment

3. Experimental Procedure:

-

Ac-YVAD-CHO Preparation: Dissolve Ac-YVAD-CHO in sterile saline to achieve the desired concentration for nebulization.

-

Inhalation Administration:

-

Anesthetize the rats lightly.

-

Place the rat in a chamber connected to a nebulizer.

-

Administer the nebulized Ac-YVAD-CHO solution over a set period to deliver a total dose of 0.5 mg or 5 mg.[6]

-

-

Induction of Endotoxemia:

-

One hour after the inhalation treatment, administer LPS (5 mg/kg) via an intravenous (i.v.) catheter.[6]

-

-

Sample Collection and Analysis:

-

Four hours after LPS infusion, collect blood and bronchoalveolar lavage fluid (BALF).[6]

-

Analyze plasma and BALF for levels of IL-1β and IL-18 using ELISA.[6]

-

Measure nitric oxide (NO) release from alveolar macrophages using the Griess assay.[6]

-

Determine iNOS and COX-2 protein expression in lung tissue and alveolar macrophages, respectively, via Western blotting.[6]

-

Caption: Experimental workflow for the inhalation of Ac-YVAD-CHO.

Protocol 2: Intraperitoneal Administration for Systemic Inflammation in Rats

This protocol provides a general framework for investigating the systemic anti-inflammatory effects of Ac-YVAD-CHO administered intraperitoneally.

1. Animal Model:

-

Species: Adult male or female rats (e.g., Sprague-Dawley, Wistar).

-

Housing: Standard laboratory conditions.

2. Materials:

-

Ac-YVAD-CHO

-

Vehicle (e.g., sterile saline, DMSO, or a suitable buffer)